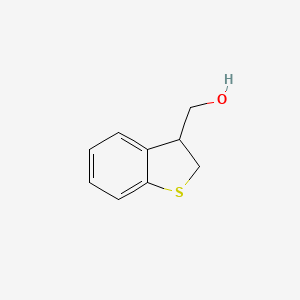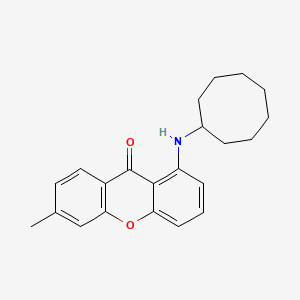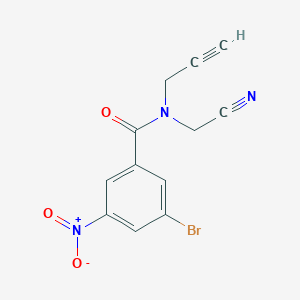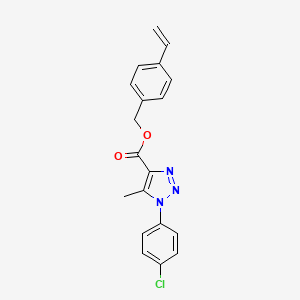
(2,3-Dihydro-1-benzothiophen-3-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,3-Dihydro-1-benzothiophen-3-yl)methanol is an organic compound with the molecular formula C₉H₁₀OS It is a derivative of benzothiophene, featuring a methanol group attached to the 3-position of the dihydrobenzothiophene ring
Applications De Recherche Scientifique
(2,3-Dihydro-1-benzothiophen-3-yl)methanol has several applications in scientific research:
Biology: The compound is used in the study of enzyme interactions and metabolic pathways involving sulfur-containing heterocycles.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties, such as polymers and resins.
Mécanisme D'action
Safety and Hazards
The safety information for this compound indicates that it should be handled under inert gas and protected from moisture . It should be kept away from heat, sparks, open flames, and hot surfaces . The compound should not be subjected to grinding, shock, or friction . It should not be inhaled or come into contact with the skin or eyes . It should be handled only outdoors or in a well-ventilated area . Protective gloves, clothing, and eye/face protection should be worn when handling this compound .
Orientations Futures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2,3-Dihydro-1-benzothiophen-3-yl)methanol typically involves the reduction of benzothiophene derivatives. One common method is the catalytic hydrogenation of benzothiophene in the presence of a suitable catalyst, such as palladium on carbon, under mild conditions. The reaction proceeds smoothly, yielding the desired product with high purity .
Industrial Production Methods: Industrial production of this compound may involve similar catalytic hydrogenation processes, scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures efficient production with minimal by-products .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be further reduced to form more saturated derivatives using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methanol group, leading to the formation of various ethers and esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Major Products:
Oxidation: Benzothiophene ketones or aldehydes.
Reduction: Saturated benzothiophene derivatives.
Substitution: Ethers and esters of benzothiophene.
Comparaison Avec Des Composés Similaires
Benzothiophene: The parent compound, lacking the methanol group, is less reactive in certain chemical reactions.
(2,3-Dihydro-1-benzothiophen-3-yl)amine: This compound features an amine group instead of a methanol group, leading to different reactivity and applications.
(2,3-Dihydro-1-benzothiophen-3-yl)acetate: An ester derivative with distinct properties and uses in organic synthesis.
Uniqueness: Its ability to undergo various chemical transformations makes it a valuable intermediate in synthetic chemistry .
Propriétés
IUPAC Name |
2,3-dihydro-1-benzothiophen-3-ylmethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10OS/c10-5-7-6-11-9-4-2-1-3-8(7)9/h1-4,7,10H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFQJRLBCTTZPGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2S1)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-bromo-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2602480.png)

![(2E)-3-{3-[(4-CHLOROPHENYL)METHOXY]-4-METHOXYPHENYL}-2-CYANO-N-(2-FLUOROPHENYL)PROP-2-ENAMIDE](/img/structure/B2602482.png)
![2-methyl-5-{3-[(6-methylpyridazin-3-yl)oxy]pyrrolidine-1-carbonyl}pyrazine](/img/structure/B2602484.png)



![N-(4,5-dihydro-1,3-thiazol-2-yl)-4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide](/img/structure/B2602494.png)



![ethyl 3-(1,3-benzothiazol-2-yl)-2-[4-(piperidine-1-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2602498.png)
![Ethyl 2-[4-oxo-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B2602499.png)
